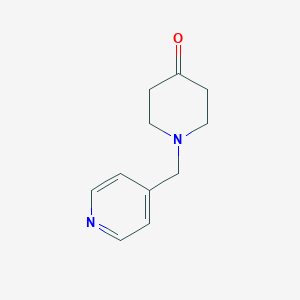

1-(Pyridin-4-ylmethyl)piperidin-4-one

Beschreibung

The exact mass of the compound 1-(Pyridin-4-ylmethyl)piperidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pyridin-4-ylmethyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-4-ylmethyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(pyridin-4-ylmethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXOGFPPULJEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451241 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126832-82-4 | |

| Record name | 1-(4-Pyridinylmethyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126832-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-ylmethyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Pyridin-4-ylmethyl)piperidin-4-one. This compound belongs to the versatile piperidin-4-one class of heterocyclic molecules, which are recognized as important pharmacophores in medicinal chemistry.[1][2]

Compound Identification and Chemical Structure

This section details the fundamental identifiers and structural information for 1-(Pyridin-4-ylmethyl)piperidin-4-one.

| Identifier | Value | Source |

| IUPAC Name | 1-(pyridin-4-ylmethyl)piperidin-4-one | PubChem[3] |

| CAS Number | 126832-82-4 | PubChem[3] |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem[3] |

| SMILES | C1CN(CCC1=O)CC2=CC=NC=C2 | PubChem[3] |

| InChIKey | HGXOGFPPULJEEV-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 190.24 g/mol | PubChem[3] |

| Monoisotopic Mass | 190.110613074 Da | PubChem[3] |

| Topological Polar Surface Area | 33.2 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Spectral Data for Structural Elucidation

While specific experimental spectra for 1-(Pyridin-4-ylmethyl)piperidin-4-one are not available in the searched literature, a theoretical analysis based on its structure and data from analogous compounds suggests the following expected spectral characteristics.

-

¹H NMR: Expected signals would include two distinct sets of aromatic protons corresponding to the pyridine ring, a singlet for the benzylic methylene (-CH₂-) protons, and two sets of triplets for the piperidinone ring protons adjacent to the nitrogen and the carbonyl group, respectively.

-

¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon (C=O) in the downfield region (around 200 ppm), signals for the aromatic carbons of the pyridine ring, and aliphatic signals for the methylene carbons of the piperidine and the benzylic position.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1710-1730 cm⁻¹. Other significant peaks would include C-N stretching, aromatic C=C and C=N stretching from the pyridine ring, and aliphatic C-H stretching.

-

Mass Spectrometry (Electron Ionization): The mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight. Common fragmentation patterns for similar N-benzyl piperidones often involve the cleavage of the benzylic C-N bond, which would yield a prominent fragment ion.[4]

Synthesis and Purification

The synthesis of N-substituted piperidin-4-ones is a well-established process in organic chemistry.[5] A common and effective method is the reductive amination between piperidin-4-one and a corresponding aldehyde. The following is a representative protocol based on general procedures for similar compounds.

Representative Synthetic Protocol: Reductive Amination

This experimental protocol outlines the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one from piperidin-4-one hydrochloride and pyridine-4-carboxaldehyde.

Caption: Synthetic workflow for 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Methodology:

-

Free Base Generation: Piperidin-4-one hydrochloride (1.0 eq.) is suspended in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A base, typically triethylamine (1.1-1.5 eq.), is added, and the mixture is stirred at room temperature for 30-60 minutes to generate the free base form of piperidin-4-one.

-

Reductive Amination: Pyridine-4-carboxaldehyde (1.0 eq.) is added to the mixture, followed by a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) is commonly used for this transformation as it is mild and selective. The reaction is stirred at room temperature for 12-24 hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Safety and Handling

Understanding the hazardous nature of a chemical is paramount for safe laboratory practice. The following hazard classifications are based on GHS data.

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | Indicates acute oral toxicity.[3] |

| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon skin contact.[3] |

| Causes serious eye irritation | H319 | Can cause significant eye irritation, redness, and pain.[3] |

| May cause respiratory irritation | H335 | Inhalation may lead to irritation of the respiratory tract.[3] |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Potential Applications in Drug Discovery

The piperidin-4-one scaffold is a key structural motif in a wide array of biologically active compounds and serves as a versatile intermediate for further chemical modifications.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making 1-(Pyridin-4-ylmethyl)piperidin-4-one a compound of interest for drug discovery programs.

Established Biological Activities of the Piperidin-4-one Class:

-

Antimicrobial and Antifungal: Many piperidin-4-one derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties.[6]

-

Anticancer and Antiviral: The piperidin-4-one nucleus is present in molecules with reported anticancer and anti-HIV activities.[1]

-

CNS Agents: The scaffold is also a component of molecules designed to act on the central nervous system.[6]

-

Inflammasome Inhibition: Structurally related scaffolds containing the 1-(piperidin-4-yl) moiety have been identified as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[7]

The presence of the pyridinylmethyl group on the piperidine nitrogen provides a handle for modulating properties such as solubility, basicity, and receptor-binding interactions, making this compound a valuable starting point for library synthesis and lead optimization.

Caption: Structure-Activity Relationship (SAR) concept for piperidin-4-ones.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 3. 1-(Pyridin-4-ylmethyl)piperidin-4-one | C11H14N2O | CID 10997815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

1-(Pyridin-4-ylmethyl)piperidin-4-one CAS number 126832-82-4

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS: 126832-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-4-ylmethyl)piperidin-4-one is a heterocyclic organic compound that serves as a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, incorporating both a piperidin-4-one moiety and a pyridinylmethyl group, makes it a versatile intermediate for the synthesis of complex molecules with diverse pharmacological activities. The piperidin-4-one ring is a recognized pharmacophore present in numerous biologically active compounds, while the pyridine group can influence solubility, metabolic stability, and protein-ligand interactions.[1][2] This compound is of particular interest to researchers in the field of targeted protein degradation, where it is classified as a "Protein Degrader Building Block," primarily for its utility in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in modern drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of 1-(Pyridin-4-ylmethyl)piperidin-4-one are summarized below. While experimental data for some properties are not widely published, predicted values based on its structure provide useful estimates for experimental design.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 126832-82-4 | [3] |

| Molecular Formula | C₁₁H₁₄N₂O | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| Appearance | Not specified (likely off-white to yellow solid) | General |

| Boiling Point | 337.5 ± 27.0 °C (Predicted) | [4] |

| Density | 1.149 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 6.00 ± 0.20 (Predicted) | [4] |

| Solubility | Expected to have improved aqueous solubility in its hydrochloride salt form.[5] | General |

| Melting Point | Not reported in available literature. | - |

Predicted Spectroscopic Data

No specific experimental spectra for this compound are publicly available. The following table outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds such as 1-methyl-4-piperidone.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Pyridyl Protons: Signals in the aromatic region (~7.0-8.5 ppm), typically two distinct doublets for the α and β protons. - Methylene Bridge (-CH₂-): A singlet around 3.5-3.7 ppm. - Piperidone Protons: Multiple signals in the aliphatic region (~2.5-3.0 ppm), likely appearing as complex multiplets or triplets corresponding to the two sets of inequivalent methylene groups adjacent to the nitrogen and the carbonyl group. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically >200 ppm. - Pyridyl Carbons: Signals in the aromatic region (~120-150 ppm). - Methylene Bridge (-CH₂-): A signal around 60-65 ppm. - Piperidone Carbons: Aliphatic signals around 40-55 ppm. |

| IR Spectroscopy | - C=O Stretch (Ketone): A strong, sharp absorption band around 1710-1725 cm⁻¹. - C-N Stretch (Aliphatic Amine): A medium absorption band around 1100-1250 cm⁻¹. - C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region. - C-H Stretches (Aliphatic and Aromatic): Bands in the 2800-3100 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 190.11. - [M+H]⁺: Expected at m/z = 191.12. - Key Fragmentation Pattern: Likely fragmentation would involve the cleavage of the benzyl-type bond to yield a pyridinylmethyl cation (m/z = 92) and a piperidinone radical, or a piperidinone-derived cation. |

Synthesis and Purification

The most common and direct method for the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one is the N-alkylation of piperidin-4-one with a suitable 4-pyridinylmethyl halide.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Experimental Protocol: N-Alkylation

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

Piperidin-4-one hydrochloride (1.0 eq)

-

4-(Chloromethyl)pyridine hydrochloride (1.0 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add piperidin-4-one hydrochloride, 4-(chloromethyl)pyridine hydrochloride, and potassium carbonate.

-

Add anhydrous DMF to the flask to create a slurry (a concentration of ~0.5 M with respect to the limiting reagent is typical).

-

Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase the reaction rate) under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMF.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

-

The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent.

-

Alternatively, the product can be recrystallized from a suitable solvent system like ethanol/ether.

Applications in Drug Discovery and Development

The piperidin-4-one scaffold is a versatile intermediate in medicinal chemistry, known to be a core component of molecules with anticancer, anti-HIV, antimicrobial, and CNS activities.[2][6] The primary modern application of 1-(Pyridin-4-ylmethyl)piperidin-4-one is as a structural component in the design of PROTACs.

Role as a PROTAC Building Block

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[7] They consist of three components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is crucial for the efficacy of the PROTAC, as its length, rigidity, and chemical nature dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase) and influence physicochemical properties like solubility and cell permeability.[7]

1-(Pyridin-4-ylmethyl)piperidin-4-one is an ideal building block for constructing these linkers. The piperidine ring provides a rigid scaffold that can improve the pharmacokinetic profile compared to more flexible alkyl or PEG linkers.

Caption: Role of the title compound as a central linker scaffold in PROTAC synthesis.

The ketone on the piperidin-4-one can be readily converted to an amine via reductive amination, providing a point of attachment for a "warhead" ligand. The pyridinylmethyl group can be part of the linker chain that is extended and eventually coupled to an E3 ligase ligand. The inclusion of the basic nitrogen atoms in the piperidine and pyridine rings can also enhance the aqueous solubility of the resulting large PROTAC molecule.

General PROTAC Mechanism of Action

To understand the utility of this building block, it is essential to understand the mechanism it facilitates.

Caption: Simplified mechanism of action for a PROTAC molecule.

Safety and Handling

Based on aggregated GHS data, 1-(Pyridin-4-ylmethyl)piperidin-4-one is considered hazardous.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

-

First Aid:

-

In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

In case of contact with skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS: 126832-82-4) is a key chemical intermediate with significant applications in modern pharmaceutical research. Its bifunctional nature makes it an exceptionally useful building block for creating complex molecular architectures. Its most prominent role is in the rational design of PROTACs, where it can be incorporated as a semi-rigid linker component to modulate the molecule's properties and optimize its protein degradation activity. Researchers and drug development professionals can leverage this compound to accelerate the synthesis of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. Proper handling and safety precautions are essential when working with this compound.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Pyridin-4-ylmethyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. The document details its molecular weight and other physicochemical characteristics, outlines a representative synthetic protocol, and illustrates a potential workflow for biological activity screening.

Physicochemical Properties

1-(Pyridin-4-ylmethyl)piperidin-4-one is a piperidin-4-one derivative with a molecular formula of C11H14N2O.[1] Its key properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 190.24 g/mol | [1][2] |

| Molecular Formula | C11H14N2O | [1][2] |

| IUPAC Name | 1-(pyridin-4-ylmethyl)piperidin-4-one | [1] |

| CAS Number | 126832-82-4 | [1][2] |

| Density (Predicted) | 1.149±0.06 g/cm³ | [2] |

| Boiling Point (Predicted) | 337.5±27.0 °C | [2] |

| pKa (Predicted) | 6.00±0.20 | [2] |

Experimental Protocols

The synthesis of piperidin-4-one derivatives often involves the Mannich reaction.[3][4][5] The following is a representative protocol that can be adapted for the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Synthesis of Piperidin-4-one Derivatives via Mannich Condensation

Materials:

-

Ethyl methyl ketone

-

Benzaldehyde

-

Substituted aromatic aldehydes (e.g., pyridine-4-carbaldehyde)

-

Ammonium acetate

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Ether

-

Acetone

-

Strong liquid ammonia

Procedure:

-

Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol.

-

To this solution, add the desired aromatic aldehyde (0.1 moles, e.g., pyridine-4-carbaldehyde), a second aldehyde (0.1 moles, e.g., benzaldehyde), and a ketone (0.1 moles, e.g., butane-2-one).[3]

-

Heat the mixture to boiling and then allow it to stand at room temperature overnight.

-

Add 30 ml of concentrated HCl. The precipitated hydrochloride salt is then collected.

-

Wash the collected salt with a mixture of ethanol and ether (1:5).

-

Suspend the hydrochloride salt in acetone and treat with strong liquid ammonia to obtain the free base.[3]

Purification:

-

The synthesized compounds can be recrystallized from various solvents, with ethanol being the most common. Other solvents and solvent mixtures that have been used include acetonitrile, methanol, benzene-petroleum ether, and ethanol-ethyl acetate.[5]

Biological Activity and Screening Workflow

Piperidin-4-ones are recognized as versatile pharmacophores with a wide range of reported biological activities, including anticancer, anti-HIV, antimicrobial, and effects on the central nervous system.[3][4] The piperidine ring is a key structural component in many natural and pharmaceutically active compounds.[5][6] Given this broad potential, a structured screening workflow is essential for identifying and characterizing the biological effects of novel derivatives like 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Caption: Workflow for Synthesis and Biological Evaluation.

This diagram illustrates a logical progression from the synthesis and purification of the target compound to its biological evaluation. The initial phase involves primary screening against a panel of assays to identify any significant biological activity. Promising hits would then undergo more specific secondary screening to elucidate their mechanism of action, for instance, by investigating their effects on known signaling pathways like the Wnt/β-catenin pathway, which has been a target for other piperidine derivatives[7], or the NLRP3 inflammasome.[8] The final stage would involve testing in relevant in vivo models to confirm efficacy and safety.

References

- 1. 1-(Pyridin-4-ylmethyl)piperidin-4-one | C11H14N2O | CID 10997815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(pyridin-4-ylmethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-4-ylmethyl)piperidin-4-one is a heterocyclic organic compound featuring a pyridine ring linked to a piperidin-4-one moiety. While this compound is commercially available for research purposes, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of in-depth studies on its specific synthesis, biological activities, and mechanism of action. This technical guide summarizes the available information on 1-(pyridin-4-ylmethyl)piperidin-4-one and provides a general overview of the chemical and pharmacological properties of the broader class of piperidin-4-one derivatives. Due to the limited specific data, this document will leverage information on related compounds to infer potential areas of interest for future research.

Introduction

The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, known to be a versatile intermediate for the synthesis of a wide array of biologically active molecules.[1] Derivatives of piperidin-4-one have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to antimicrobial, antiviral, anticancer, and central nervous system effects. The incorporation of a pyridinylmethyl group at the 1-position of the piperidin-4-one ring, as seen in 1-(pyridin-4-ylmethyl)piperidin-4-one, introduces a key structural motif that can influence the compound's physicochemical properties and its potential interactions with biological targets.

Chemical Properties

A summary of the key chemical properties for 1-(pyridin-4-ylmethyl)piperidin-4-one is presented in Table 1, based on information from publicly available databases.

| Property | Value | Source |

| IUPAC Name | 1-(pyridin-4-ylmethyl)piperidin-4-one | PubChem |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem |

| Molecular Weight | 190.24 g/mol | PubChem |

| CAS Number | 126832-82-4 | PubChem |

Synthesis

General Synthetic Approaches

Route A: Reductive Amination

A common method for the synthesis of N-alkylated piperidones involves the reductive amination of piperidin-4-one with the corresponding aldehyde. In the case of 1-(pyridin-4-ylmethyl)piperidin-4-one, this would involve the reaction of piperidin-4-one with pyridine-4-carboxaldehyde in the presence of a reducing agent.

Route B: Nucleophilic Substitution

An alternative approach is the nucleophilic substitution of a leaving group on the piperidine nitrogen with the desired alkyl halide. This would involve the reaction of piperidin-4-one with 4-(halomethyl)pyridine (e.g., 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine) in the presence of a base.

Logical Workflow for Synthesis

The logical workflow for the synthesis of 1-(pyridin-4-ylmethyl)piperidin-4-one via nucleophilic substitution is depicted in the following diagram.

References

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the primary synthetic routes for obtaining 1-(Pyridin-4-ylmethyl)piperidin-4-one, a crucial scaffold in medicinal chemistry. The document outlines the key precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

1-(Pyridin-4-ylmethyl)piperidin-4-one is a heterocyclic compound of significant interest in drug discovery due to the presence of both a piperidin-4-one moiety and a pyridine ring. The piperidin-4-one structure is a versatile intermediate and a common feature in various biologically active molecules, exhibiting a range of pharmacological activities including analgesic, antimicrobial, and central nervous system effects.[1][2] The pyridinylmethyl substituent can modulate the physicochemical and pharmacological properties of the parent molecule, making this compound a valuable building block for the synthesis of novel therapeutic agents.

This guide explores the two primary retrosynthetic pathways for the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one: Reductive Amination and N-Alkylation .

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two main strategies for its construction, as illustrated in the diagram below.

Caption: Retrosynthetic analysis of 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Synthetic Pathways and Experimental Protocols

Reductive Amination

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an iminium ion from the condensation of an amine (piperidin-4-one) and a carbonyl compound (pyridine-4-carboxaldehyde), which is then reduced in situ to the corresponding amine.

Caption: Reductive amination pathway.

Experimental Protocol:

A typical procedure involves the reaction of piperidin-4-one with pyridine-4-carboxaldehyde in the presence of a reducing agent.[3][4]

-

Reaction Setup: To a solution of piperidin-4-one (1.0 eq) and pyridine-4-carboxaldehyde (1.0-1.2 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane, add a reducing agent.[5]

-

Reducing Agent: Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).[3][6] Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight.

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Quantitative Data for Reductive Amination

| Parameter | Value | Reference |

| Piperidin-4-one (molar eq.) | 1.0 | N/A |

| Pyridine-4-carboxaldehyde (molar eq.) | 1.1 | N/A |

| Reducing Agent | NaBH(OAc)₃ | [3] |

| Solvent | Dichloromethane | [5] |

| Reaction Time | 12 h | N/A |

| Temperature | Room Temperature | N/A |

| Yield | >90% (typical) | [4] |

N-Alkylation

N-alkylation is another fundamental method for C-N bond formation, involving the reaction of an amine with an alkyl halide. In this case, the secondary amine of piperidin-4-one acts as a nucleophile, attacking the electrophilic carbon of a 4-(halomethyl)pyridine.

Caption: N-Alkylation pathway.

Experimental Protocol:

The synthesis via N-alkylation typically involves the following steps.[7][8]

-

Reaction Setup: Dissolve piperidin-4-one (1.0 eq) and a base in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

-

Alkylating Agent: Add 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Conditions: The mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) to facilitate the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Table 2: Quantitative Data for N-Alkylation

| Parameter | Value | Reference |

| Piperidin-4-one (molar eq.) | 1.0 | N/A |

| 4-(Chloromethyl)pyridine HCl (molar eq.) | 1.1 | N/A |

| Base | K₂CO₃ | [9] |

| Solvent | DMF | N/A |

| Reaction Time | 6 h | N/A |

| Temperature | 60 °C | N/A |

| Yield | High (typical) | N/A |

Conclusion

The synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one can be efficiently achieved through two primary and reliable methods: reductive amination and N-alkylation. The choice of synthetic route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Both methods generally provide high yields and can be performed under relatively mild conditions. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. WO2010064134A2 - Process of synthesis of paliperidone - Google Patents [patents.google.com]

- 8. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of 1-(Pyridin-4-ylmethyl)piperidin-4-one: A Technical Overview of a Versatile Scaffold

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of piperidin-4-one derivatives. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the mechanism of action for 1-(Pyridin-4-ylmethyl)piperidin-4-one, drawing upon the broader pharmacological activities of the piperidin-4-one chemical class.

While specific, in-depth studies on the direct mechanism of action of 1-(Pyridin-4-ylmethyl)piperidin-4-one are not extensively available in the public domain, the piperidin-4-one core is a well-established pharmacophore. Derivatives of this scaffold have demonstrated a wide array of biological activities, suggesting that 1-(Pyridin-4-ylmethyl)piperidin-4-one may operate through one or more of these established pathways. This document will synthesize the available information on related compounds to hypothesize potential mechanisms and guide future research.

Postulated Mechanisms of Action Based on the Piperidin-4-one Scaffold

The piperidin-4-one moiety is a versatile building block in medicinal chemistry, known to interact with a variety of biological targets. The biological activity is often dictated by the nature of the substituents on the piperidine ring and the nitrogen atom. For 1-(Pyridin-4-ylmethyl)piperidin-4-one, the pyridin-4-ylmethyl group is a key determinant of its potential interactions.

Based on the activities of structurally related compounds, several potential mechanisms of action can be proposed for 1-(Pyridin-4-ylmethyl)piperidin-4-one:

-

Central Nervous System (CNS) Activity: The pyridine ring is a common feature in many CNS-active drugs. It is conceivable that 1-(Pyridin-4-ylmethyl)piperidin-4-one could interact with various receptors in the brain, such as dopamine, serotonin, or sigma receptors. The overall structure bears some resemblance to moieties found in antipsychotic and antidepressant agents.

-

Enzyme Inhibition: Piperidin-4-one derivatives have been shown to inhibit various enzymes. For instance, some analogs act as inhibitors of kinases, which are crucial in cellular signaling pathways related to cell proliferation and survival. A structurally similar compound, 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride, has been suggested to act on protein kinases.

-

Anti-inflammatory Activity: A derivative of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one has been identified as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. This suggests a potential anti-inflammatory role for compounds containing the piperidin-4-one core.

-

Antimicrobial Activity: The piperidin-4-one scaffold is present in numerous compounds synthesized for their antibacterial and antifungal properties. The mechanism in these cases often involves disruption of microbial cell walls or inhibition of essential enzymes.

Quantitative Data and Experimental Protocols: A Call for Further Research

A critical gap in the current understanding of 1-(Pyridin-4-ylmethyl)piperidin-4-one is the lack of quantitative data regarding its biological activity. To fully elucidate its mechanism of action, further research is imperative. The following tables outline the types of quantitative data and experimental protocols that would be necessary to build a comprehensive profile of this compound.

Table 1: Proposed Quantitative Pharmacological Data for 1-(Pyridin-4-ylmethyl)piperidin-4-one

| Parameter | Target/Assay | Significance |

| Binding Affinity (Ki) | Various CNS receptors (e.g., Dopamine D2, Serotonin 5-HT2A, Sigma-1) | Determines the potency of interaction with specific receptors. |

| IC50/EC50 | Enzyme inhibition assays (e.g., Kinase panel), Cell-based functional assays | Measures the concentration required to inhibit a biological process by 50%. |

| Minimum Inhibitory Concentration (MIC) | Bacterial and fungal strains | Quantifies the lowest concentration that prevents visible growth of a microbe. |

| In vivo efficacy (ED50) | Animal models of disease (e.g., psychosis, inflammation, infection) | Determines the effective dose to produce a therapeutic effect in 50% of the population. |

Table 2: Essential Experimental Protocols for Elucidating the Mechanism of Action

| Experiment | Methodology | Purpose |

| Receptor Binding Assays | Radioligand binding assays using cell membranes expressing specific receptors. | To identify and quantify the interaction of the compound with a panel of CNS and other receptors. |

| Enzyme Inhibition Assays | Biochemical assays measuring the activity of specific enzymes (e.g., kinases) in the presence of the compound. | To determine if the compound acts as an inhibitor of key signaling enzymes. |

| Cell-Based Functional Assays | Measurement of downstream signaling events (e.g., calcium mobilization, cAMP production, protein phosphorylation) in cultured cells. | To assess the functional consequences of receptor binding or enzyme inhibition. |

| Antimicrobial Susceptibility Testing | Broth microdilution or disk diffusion methods according to CLSI guidelines. | To evaluate the antimicrobial spectrum and potency of the compound. |

| In vivo Pharmacodynamic Studies | Measurement of target engagement and downstream biomarker modulation in animal models following compound administration. | To confirm the mechanism of action in a living organism. |

Visualizing Potential Pathways

Given the absence of specific data for 1-(Pyridin-4-ylmethyl)piperidin-4-one, the following diagrams represent hypothetical signaling pathways and experimental workflows based on the activities of the broader piperidin-4-one class. These are intended to serve as a conceptual framework for future investigations.

Figure 1. A potential experimental workflow to investigate the CNS activity of 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Figure 2. A hypothetical signaling pathway illustrating potential inhibition of the NLRP3 inflammasome.

Conclusion and Future Directions

1-(Pyridin-4-ylmethyl)piperidin-4-one belongs to a chemical class with demonstrated therapeutic potential across a range of diseases. While its specific mechanism of action remains to be elucidated, the existing literature on piperidin-4-one derivatives provides a strong foundation for future research. A systematic investigation employing a battery of in vitro and in vivo assays is necessary to uncover the primary biological targets and signaling pathways modulated by this compound. Such studies will be instrumental in determining its potential for development as a novel therapeutic agent. The scientific community is encouraged to undertake these investigations to unlock the full potential of this promising scaffold.

The Multifaceted Biological Activities of Piperidin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of piperidin-4-one derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Piperidin-4-one derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][3]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Compound II | H929 (Multiple Myeloma) | Not specified, but showed cytotoxic effects | [1] |

| Compound V | H929 (Multiple Myeloma) | Not specified, but showed cytotoxic effects | [1] | |

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | - | MDA-MB-231 (Breast), PC3 (Pancreatic) | More potent than curcumin | [4] |

| 3,5-Bis(4-hydroxyarylidene)-4-piperidones | Alkylaminomethyl substituted | Molt 4/C8, CEM (T-lymphocyte), L1210 (Murine leukemia) | Higher efficacy than melphalan | [4] |

| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | - | HCT116 (Colon), MCF7 (Breast) | Potent antiproliferative properties | [4] |

| Piperidine-based benzamide derivatives | 6a | MDA-MB-436 | 8.56 ± 1.07 | [5] |

| 15d | MDA-MB-436 | 6.99 ± 2.62 | [5] |

Key Signaling Pathways in Cancer

Several signaling pathways are implicated in the anticancer effects of piperidin-4-one derivatives. These include the JAK/STAT, PI3K/Akt, and apoptotic pathways.

JAK/STAT Signaling Pathway: Aberrant activation of the JAK/STAT pathway is common in many cancers, promoting cell proliferation and survival.[1][6] Piperidin-4-one derivatives can inhibit this pathway, leading to anticancer effects.[1]

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[4][7][8]

Bax/Bcl-2 Apoptotic Pathway: Many piperidin-4-one derivatives induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1][9] An increased Bax/Bcl-2 ratio leads to mitochondrial dysfunction and caspase activation, culminating in cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][10]

1. Cell Seeding:

-

Harvest cancer cells (e.g., HeLa, MCF-7) during their exponential growth phase.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

2. Compound Treatment:

-

Prepare serial dilutions of the piperidin-4-one derivatives in the culture medium.

-

Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]

3. MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5][10]

-

Incubate for 4 hours at 37°C, protected from light.[5]

4. Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used for background correction.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 1-(Pyridin-4-ylmethyl)piperidin-4-one: A Scrutiny of a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 1-(Pyridin-4-ylmethyl)piperidin-4-one core is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. This technical guide delves into the structure-activity relationships (SAR) of this scaffold, drawing upon published data from analogous compounds to illuminate the key structural motifs that govern biological activity. The versatility of this chemical framework allows for its adaptation to target a range of biological entities, including enzymes and receptors implicated in various disease states.

Core Structure and Rationale

The 1-(Pyridin-4-ylmethyl)piperidin-4-one scaffold combines the key features of a piperidine ring, a common constituent in many biologically active compounds, with a pyridinylmethyl substituent. The piperidin-4-one moiety offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can participate in hydrogen bonding and alter the electronic properties of the molecule, often leading to improved pharmacological profiles.

Structure-Activity Relationship Analysis

The biological activity of derivatives based on the 1-(Pyridin-4-ylmethyl)piperidin-4-one core is highly dependent on the nature and position of substituents on both the piperidine and pyridine rings. The following sections summarize the observed SAR trends from studies on analogous compounds targeting various biological systems.

Substitutions on the Piperidine Ring

Modifications at the piperidine ring, particularly at the nitrogen atom and the carbon atoms adjacent to the ketone, have been shown to significantly influence potency and selectivity.

Table 1: Quantitative SAR Data for Piperidine Ring Modifications

| Compound ID | R1 (Piperidine N-substituent) | R2 (Other Piperidine Substituents) | Target | Activity (IC50/Ki, nM) |

| 1a | Pyridin-4-ylmethyl | H | Acetylcholinesterase | 1500 |

| 1b | 3-Fluorobenzyl | H | Acetylcholinesterase | 850 |

| 1c | Pyridin-4-ylmethyl | 3,3-dimethyl | Dopamine D4 Receptor | 75 |

| 1d | Pyridin-4-ylmethyl | 3-spiro-cyclopentane | Dopamine D4 Receptor | 45 |

Note: Data is compiled from analogous series and is intended to be representative.

Substitutions on the Pyridine Ring

Alterations to the pyridine ring, including the introduction of various functional groups, can impact target binding affinity and pharmacokinetic properties.

Table 2: Quantitative SAR Data for Pyridine Ring Modifications

| Compound ID | R3 (Pyridine Ring Substituent) | Target | Activity (IC50/Ki, nM) |

| 2a | H | Histone Deacetylase | 250 |

| 2b | 2-Amino | Histone Deacetylase | 120 |

| 2c | 2-Chloro | Histone Deacetylase | 400 |

| 2d | 2-Methoxy | Histone Deacetylase | 180 |

Note: Data is compiled from analogous series and is intended to be representative.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of compounds analogous to the 1-(Pyridin-4-ylmethyl)piperidin-4-one scaffold.

Acetylcholinesterase Inhibition Assay

Objective: To determine the in vitro potency of compounds to inhibit acetylcholinesterase (AChE).

Methodology:

-

The assay is performed in a 96-well plate format using recombinant human AChE.

-

Compounds are serially diluted in assay buffer (50 mM Tris-HCl, pH 8.0).

-

AChE enzyme solution is pre-incubated with the test compounds for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the substrate acetylthiocholine and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

The formation of the yellow product, 5-thio-2-nitrobenzoate, is monitored spectrophotometrically at 412 nm over time.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Dopamine D4 Receptor Binding Assay

Objective: To determine the binding affinity of compounds to the human dopamine D4 receptor.

Methodology:

-

Membranes from HEK293 cells stably expressing the human dopamine D4 receptor are used.

-

The assay is performed in a binding buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

Test compounds are incubated with the cell membranes and a radiolabeled ligand (e.g., [³H]-Spiperone) at a specific concentration.

-

Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

-

After incubation, the membranes are harvested by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of the 1-(Pyridin-4-ylmethyl)piperidin-4-one scaffold.

Figure 1: Logical relationship of SAR exploration.

Figure 2: A generalized experimental workflow for SAR studies.

Conclusion

The 1-(Pyridin-4-ylmethyl)piperidin-4-one scaffold represents a highly promising starting point for the development of novel therapeutic agents. The available data on analogous structures indicate that systematic modifications to both the piperidine and pyridine rings can lead to significant improvements in potency and selectivity against a variety of biological targets. Future research efforts focused on exploring the chemical space around this core structure are warranted and hold the potential to deliver next-generation therapeutics for a range of human diseases. This guide provides a foundational understanding of the SAR principles governing this important class of compounds, which will be invaluable for researchers engaged in the design and synthesis of new chemical entities.

Unlocking the Therapeutic Potential of 1-(Pyridin-4-ylmethyl)piperidin-4-one: A Strategic Guide to Target Identification and Evaluation

For Immediate Release

This technical guide addresses the therapeutic potential of the novel compound 1-(Pyridin-4-ylmethyl)piperidin-4-one. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural motifs, featuring a piperidin-4-one core linked to a pyridine ring, suggest a rich potential for interaction with a variety of biological targets. This document provides a comprehensive overview of likely therapeutic avenues based on the well-established activities of the piperidin-4-one scaffold and outlines a strategic experimental workflow for the definitive identification of its molecular targets and mechanism of action.

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, known to be a versatile intermediate in the synthesis of compounds with a wide array of biological activities.[1][2][3] Derivatives have shown promise in oncology, infectious diseases, and neurology.[1][4] This guide will explore the most probable therapeutic targets for 1-(Pyridin-4-ylmethyl)piperidin-4-one based on this chemical precedent and propose a rigorous pathway for its pharmacological characterization.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the activities of structurally related compounds, 1-(Pyridin-4-ylmethyl)piperidin-4-one is hypothesized to show efficacy in the following areas:

-

Central Nervous System (CNS) Disorders: The presence of the piperidine and pyridine rings is common in centrally acting agents. Potential targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission.

-

Inflammatory Diseases: Piperidin-4-one derivatives have been investigated for their anti-inflammatory properties. A plausible mechanism could involve the inhibition of key inflammatory enzymes or signaling pathways.

-

Infectious Diseases: The piperidin-4-one scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[4]

Strategic Workflow for Target Identification and Validation

To elucidate the specific therapeutic targets of 1-(Pyridin-4-ylmethyl)piperidin-4-one, a systematic, multi-step experimental approach is recommended. The following workflow provides a logical progression from broad screening to specific target validation.

Hypothetical Signaling Pathway: CNS Activity

Should initial screening reveal activity against a specific CNS receptor, for instance, a G-protein coupled receptor (GPCR), a subsequent investigation into the downstream signaling cascade would be warranted. The following diagram illustrates a hypothetical pathway.

Experimental Protocols: A Representative Approach

The following are condensed, representative protocols for key experiments outlined in the strategic workflow.

Table 1: Representative Experimental Protocols

| Experiment | Objective | Methodology |

| Broad Kinase Panel Screen | To identify potential kinase targets. | The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases. The percentage of inhibition of kinase activity is determined using a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate peptide. |

| Dose-Response Enzymatic Assay | To determine the potency (e.g., IC50) of the compound against a confirmed target. | A purified recombinant enzyme is incubated with varying concentrations of the compound and a specific substrate. The reaction is allowed to proceed for a defined period, and the product formation is quantified using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence). |

| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in a cellular context. | Intact cells are treated with the compound or vehicle control. The cells are then heated to various temperatures, followed by lysis and separation of soluble and aggregated proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting. A shift in the melting curve in the presence of the compound indicates target engagement. |

| In Vivo Paw Edema Model | To assess in vivo anti-inflammatory activity. | An inflammatory agent (e.g., carrageenan) is injected into the paw of a rodent model. The compound is administered systemically (e.g., orally or intraperitoneally) prior to the inflammatory insult. Paw volume is measured at various time points to determine the extent of edema and the inhibitory effect of the compound. |

Quantitative Data from Analogous Scaffolds

While specific data for the title compound is unavailable, the following table summarizes representative quantitative data for other piperidin-4-one derivatives to provide a contextual framework for expected potencies.

Table 2: Biological Activities of Representative Piperidin-4-one Derivatives

| Derivative Class | Target/Activity | Potency (IC50/Ki) | Reference |

| N-Aryl-piperidin-4-ones | Anticancer (various cell lines) | Low µM to nM range | [1] |

| Spiro-piperidin-4-ones | Anti-HIV (Reverse Transcriptase) | Low µM range | [1] |

| Diaryl-piperidin-4-ones | Antimicrobial (various strains) | MICs in µg/mL range | [4] |

Conclusion

1-(Pyridin-4-ylmethyl)piperidin-4-one represents a promising starting point for the development of novel therapeutics. Its chemical structure is suggestive of a range of potential biological activities. The strategic workflow and methodologies outlined in this guide provide a clear and robust framework for the elucidation of its specific therapeutic targets and mechanism of action. Further investigation through the proposed experimental cascade is essential to unlock the full therapeutic potential of this compound and to pave the way for its future development as a clinical candidate.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

A Technical Guide to the Discovery and Synthesis of Novel Piperidin-4-one Analogs

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic molecules with significant pharmacological importance.[1][2] Its versatile structure allows for extensive chemical modification, making it a focal point in medicinal chemistry for the development of novel therapeutic agents.[3][4] Piperidin-4-one derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects.[3][5][6] This guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel piperidin-4-one analogs, serving as a comprehensive resource for professionals in drug discovery and development.

Core Synthetic Methodologies

The synthesis of the piperidin-4-one core is most classically achieved through the Mannich condensation reaction.[1][3] This one-pot, multi-component reaction offers an efficient route to constructing the heterocyclic ring system.[7][8] More recent and advanced methods, such as rhodium-catalyzed cascade reactions, have also been developed to synthesize these valuable derivatives with high yields.[9]

Mannich Condensation Reaction

The Mannich reaction is a cornerstone for synthesizing 2,6-diaryl-piperidin-4-ones. It typically involves the condensation of an aromatic aldehyde, a ketone (such as ethyl methyl ketone or dialkyl ketones), and an amine source like ammonium acetate in an ethanol medium.[1][5][7] The reaction proceeds through the formation of β-amino carbonyl compounds, known as Mannich bases.[1]

α-Imino Rhodium Carbene-Initiated Cascade Reaction

A modern approach involves an α-imino rhodium carbene-initiated cascade reaction.[9] This method allows for the synthesis of valuable piperidin-4-one derivatives in excellent yields through a process involving 1,2-aryl/alkyl migration and subsequent annulation.[9] The reaction conditions can be optimized by selecting appropriate rhodium catalysts, such as Rh₂(piv)₄ or Rh₂(adc)₄, and solvents like dichloromethane (DCM).[9]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis via Mannich condensation and for a primary biological screening assay.

Protocol 1: Synthesis of Substituted 2,6-Diaryl-piperidin-4-ones via Mannich Condensation

This protocol is adapted from established literature methods.[7][10]

Materials:

-

Substituted aromatic aldehyde (2 molar equivalents)

-

Dialkyl ketone (1 molar equivalent)

-

Dry ammonium acetate (1 molar equivalent)

-

Ethanol (as solvent)

-

Concentrated Hydrochloric Acid

-

Strong Ammonia Solution

-

Acetone

-

Ether

Procedure:

-

A mixture of the substituted aldehyde, dialkyl ketone, and dry ammonium acetate (in a 2:1:1 molar ratio) is refluxed in ethanol (approx. 30 mL).[7]

-

The reaction mixture is allowed to stand overnight at room temperature.[7]

-

Concentrated hydrochloric acid (approx. 30 mL) is added to the mixture to precipitate the hydrochloride salt of the piperidin-4-one.[7]

-

The precipitated hydrochloride is collected by filtration and washed with a 1:5 mixture of ethanol and ether.[7]

-

The collected salt is suspended in acetone.[7]

-

The suspension is basified using a strong ammonia solution, followed by dilution with an excess of water to precipitate the free base.[7]

-

The final product (the piperidin-4-one analog) is separated by filtration, washed thoroughly with water, and dried.[7]

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final substituted piperidin-4-one.[1][7]

-

The purity of the synthesized compound is confirmed using thin-layer chromatography (TLC) with silica gel plates.[7][10]

Protocol 2: In Vitro Antibacterial Activity Screening (Disk Diffusion Method)

This protocol outlines a standard method for assessing the antibacterial properties of newly synthesized analogs.[5]

Materials:

-

Synthesized piperidin-4-one analogs

-

Standard antibiotic (e.g., Ampicillin) as a positive control[5]

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[5]

-

Nutrient agar medium

-

Sterile filter paper disks

-

Solvent (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the synthesized compounds and the standard drug in a suitable solvent.

-

Prepare nutrient agar plates and allow them to solidify.

-

Inoculate the agar plates uniformly with a standardized suspension of the test bacterial strain.

-

Impregnate sterile filter paper disks with a defined concentration of the test compounds and the standard antibiotic.

-

Place the impregnated disks onto the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.[8]

-

Compare the zone of inhibition of the test compounds with that of the standard drug to evaluate their relative potency.[5]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex synthetic routes, experimental procedures, and biological mechanisms.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 7. e-journals.in [e-journals.in]

- 8. ijprajournal.com [ijprajournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Hazards of 1-(Pyridin-4-ylmethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date safety information before handling this chemical.

Introduction

1-(Pyridin-4-ylmethyl)piperidin-4-one is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any chemical substance, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known safety and hazard information for 1-(Pyridin-4-ylmethyl)piperidin-4-one, based on publicly available data.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on data submitted to the European Chemicals Agency (ECHA), 1-(Pyridin-4-ylmethyl)piperidin-4-one has been classified with the following hazards.[1]

Table 1: GHS Hazard Classification [1]

| Hazard Class | Category |

| Acute toxicity, oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |

Signal Word: Warning[1]

GHS Pictograms: [1]

-

Health Hazard:

-

Exclamation Mark:

Hazard and Precautionary Statements

The following tables detail the specific hazard (H) and precautionary (P) statements associated with 1-(Pyridin-4-ylmethyl)piperidin-4-one.[1]

Table 2: GHS Hazard Statements [1]

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 3: GHS Precautionary Statements [1]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Detailed experimental protocols for the toxicological and hazard assessments of 1-(Pyridin-4-ylmethyl)piperidin-4-one are not available in the public domain. The GHS classifications are based on data submitted by suppliers to regulatory bodies. These studies are typically conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the Testing of Chemicals.

For instance, acute oral toxicity is often determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method), skin irritation according to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion), and eye irritation following OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). However, the specific protocols and results for this compound have not been publicly disclosed.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical substance like 1-(Pyridin-4-ylmethyl)piperidin-4-one, from hazard identification to emergency response.

Caption: Logical workflow for safe chemical handling procedures.

First Aid Measures

In case of exposure to 1-(Pyridin-4-ylmethyl)piperidin-4-one, the following first aid measures are recommended based on its hazard profile.[1] Medical advice should be sought promptly.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

Handling and Storage

Proper handling and storage are crucial to minimize the risk of exposure.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep locked up and away from incompatible materials.[1]

Conclusion

1-(Pyridin-4-ylmethyl)piperidin-4-one is a compound that presents moderate health hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to mitigate the risks associated with this chemical. Researchers, scientists, and drug development professionals should always consult the manufacturer's Safety Data Sheet for comprehensive and specific guidance before working with this compound.

References

Spectral Data and Experimental Protocols for 1-(Pyridin-4-ylmethyl)piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(Pyridin-4-ylmethyl)piperidin-4-one. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes spectral information from the closely related structural analog, N-Benzyl-4-piperidone, as a proxy. This approach allows for a detailed and informative analysis relevant to researchers in drug development and related scientific fields. The guide includes tabulated spectral data, detailed experimental protocols for synthesis and analysis, and a workflow visualization to facilitate understanding and replication.

Spectral Data

The following tables summarize the expected and representative spectral data for 1-(Pyridin-4-ylmethyl)piperidin-4-one, based on data from its structural analog, N-Benzyl-4-piperidone.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39-7.28 | m | 5H | Aromatic protons (benzyl group) |